Transporter‑Subtype‑Selective Nucleoside Uptake Inhibition: HdUrd IC50 Values Across Three Distinct Nucleoside Transporters
HdUrd inhibits nucleoside transport in L1210 cells with marked selectivity across the three known transporter subtypes. The NBMPR‑sensitive equilibrative transporter (es) is inhibited with an IC50 of 1.0 ± 0.1 µM, whereas the NBMPR‑insensitive equilibrative transporter (ei) requires 32 ± 2 µM and the sodium‑dependent concentrative transporter (cif) requires 130 ± 5 µM, representing a 130‑fold potency window across transporters [1]. By comparison, the general transport inhibitor dipyridamole does not discriminate among these subtypes and fails to prevent deoxyadenosine cytotoxicity under the same conditions [2].
| Evidence Dimension | Nucleoside transporter inhibition IC50 |
|---|---|
| Target Compound Data | es: 1.0 ± 0.1 µM; ei: 32 ± 2 µM; cif: 130 ± 5 µM |
| Comparator Or Baseline | Dipyridamole (general inhibitor): no subtype discrimination; does not block deoxyadenosine toxicity |
| Quantified Difference | 130‑fold selectivity window between es and cif for HdUrd; dipyridamole fails to rescue deoxyadenosine‑treated cells. |
| Conditions | Wild‑type L1210 mouse leukemia cells; [3H]formycin B transport assay at room temperature; HdUrd concentration range 0.1‑500 µM. |
Why This Matters
This is the only commercially available nucleoside analog with quantitatively mapped transporter‑subtype selectivity, enabling researchers to dissect the individual contributions of es, ei, and cif transporters in salvage pathway pharmacology.
- [1] Cory JG, Downes DL, Ng CY, Belt JA. 5‑Hexyl‑2′‑deoxyuridine inhibition of nucleoside transport in L1210 cells. Oncol Res. 1992;4(4‑5):175‑9. PMID: 1504377. View Source
- [2] Cory JG, Halley MC, Jeney A, Lapis K. 5‑Hexyl‑2′‑deoxyuridine blocks the cytotoxic effects of 5‑fluorodeoxyuridine or deoxyadenosine in leukemia L1210 cells in culture. Cancer Res. 1990;50(15):4552‑6. PMID: 2142444. (Fig. 2, dipyridamole comparison.) View Source
